molecular formula C₁₉¹³CH₂₁D₃O₂ B1162589 Exemestane-13C,D3

Exemestane-13C,D3

カタログ番号: B1162589
分子量: 300.41
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exemestane-13C,D3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉¹³CH₂₁D₃O₂ and its molecular weight is 300.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetic Studies

Exemestane-13C,D3 plays a crucial role in pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of exemestane in clinical settings. The stable isotopic nature of this compound enables precise quantification through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .

Key Insights:

  • Absorption and Distribution: The use of stable isotopes facilitates the tracking of the compound within biological systems, providing insights into how quickly and effectively it reaches target tissues.
  • Metabolism: Research has shown that exemestane undergoes complex metabolic pathways, including the formation of various metabolites such as 17β-DHE and cysteine conjugates . this compound allows for detailed studies on these metabolites' formation and their biological significance.

Metabolic Profiling

The stable isotopes in this compound are particularly beneficial for metabolic profiling, which involves understanding how the drug interacts with biological systems at a molecular level. This includes identifying major metabolites and their roles in therapeutic efficacy and safety.

Case Studies:

  • A study identified two major metabolites of exemestane, cysteine conjugates, which accounted for a significant percentage of total metabolites found in urine and plasma samples from patients undergoing treatment . This highlights the importance of using isotopically labeled compounds to elucidate drug metabolism comprehensively.

Drug Interaction Studies

This compound is instrumental in studying drug interactions involving exemestane and its metabolites. By using this labeled compound, researchers can better understand how other medications may affect the pharmacokinetics of exemestane.

Research Findings:

  • Investigations have revealed that co-administration of other drugs can alter the metabolism of exemestane significantly. For instance, certain medications may enhance or inhibit the activity of enzymes responsible for metabolizing exemestane, impacting its efficacy and safety profile .

Clinical Implications

The applications of this compound extend beyond laboratory research into clinical implications for breast cancer treatment. Understanding the pharmacokinetics and metabolism can lead to more personalized treatment regimens based on individual patient responses.

Clinical Trials:

  • Data from clinical trials indicate that aromatase inhibitors like exemestane improve disease-free survival rates compared to traditional therapies such as tamoxifen . The use of stable isotopes allows for better monitoring of patient responses to treatment.

Summary Table of Applications

Application AreaDescriptionKey Findings/Insights
Pharmacokinetic StudiesTracking absorption, distribution, metabolism, and excretionEnhanced quantification via LC-MS; insights into drug behavior
Metabolic ProfilingUnderstanding metabolic pathways and major metabolitesIdentification of cysteine conjugates as significant metabolites
Drug Interaction StudiesEvaluating effects of co-administered drugs on exemestane metabolismAltered metabolism with potential impacts on efficacy/safety
Clinical ImplicationsInforming personalized treatment strategies based on pharmacokineticsImproved survival rates with aromatase inhibitors

化学反応の分析

Metabolic Pathways of Exemestane-13C,D3

Exemestane undergoes phase I and II metabolism, with its labeled form retaining the same reactivity while allowing tracking via isotopic signatures.

Phase I Metabolism

  • Reduction at C17 : The 17-keto group is reduced to 17β-dihydroexemestane (17β-DHE) via cytosolic aldo-keto reductases (AKR1C3) and carbonyl reductase 1 (CBR1) .

  • Oxidation at C6 : Cytochrome P450 enzymes (CYP3A4, CYP4A11) catalyze hydroxylation of the C6-methylidene group, forming 6-hydroxymethylandrosta-1,4-diene-3,17-dione .

Phase II Metabolism

  • Glutathione (GSH) Conjugation : The C6-methylidene group reacts with glutathione to form a thioether adduct. This reaction is mediated by glutathione S-transferases (GSTs) .

  • Cysteine Conjugation : Sequential enzymatic cleavage of glutamic acid (by γ-glutamyltranspeptidase) and glycine (by dipeptidase) converts the GSH adduct to cysteine conjugates, primarily 6-EXE-cys and 6-17β-DHE-cys .

Enzymatic Catalysis and Reaction Kinetics

  • AKR1C3 and CBR1 : Exhibit Km values of 12.4 μM and 8.7 μM, respectively, for exemestane reduction .

  • CYP3A4 : Dominates oxidative metabolism with a turnover number of 4.2 min⁻¹ for 6-hydroxylation .

  • UGT2B17 : Catalyzes glucuronidation of 17β-DHE with a Vmax of 0.8 nmol/min/mg protein .

Structural Characterization of Metabolites

Key NMR data for synthesized metabolites:

Metabolite1H^1H NMR (CD3_3OD, δ)13C^{13}C DEPT135 (δ)
6-EXE-cys 7.31 (d, J = 10.2 Hz), 6.23 (dd, J = 10.2/1.8 Hz), 1.33 (s, 3H), 0.98 (s, 3H)198.2 (C3), 218.5 (C17), 35.7 (C6)
6-17β-DHE-cys 3.71 (m, 1H), 2.93–3.03 (m, 2H), 1.33 (s, 3H), 0.97 (s, 3H)73.1 (C17-OH), 198.0 (C3), 36.1 (C6)

Quantitative Distribution in Biological Matrices

MatrixEXE (%)17β-DHE (%)17β-DHE-Gluc (%)Cysteine Conjugates (%)
Urine1.70.142177
Plasma17123635

Synthetic Modifications for Isotopic Labeling

This compound is synthesized via:

  • Isotopic Introduction : Incorporation of 13C^{13}C at C6 and deuterium at C17 using labeled methyliodide and sodium borodeuteride .

  • Functional Group Retention : The 3,17-dione backbone remains intact, ensuring bioequivalence to unlabeled exemestane .

Reaction with Aromatase Active Site

This compound binds irreversibly to aromatase (CYP19A1) through:

  • Hydrogen Bonding : 3-keto oxygen to Asp309 (2.7–2.9 Å) .

  • Van der Waals Contacts : C6-methylidene with Thr310 (3.4 Å) .

特性

分子式

C₁₉¹³CH₂₁D₃O₂

分子量

300.41

同義語

6-Methyleneandrosta-1,4-diene-3,17-dione-19-13C,D3;  FCE 24304-19-13C,D3;  Aromasin-19-13C,D3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。